Conformational Restriction & Lipophilicity: N9-Benzyl vs. Non-Benzylated 8-Bromopurine
X-ray crystallography and molecular dynamics simulations demonstrate that the N9 benzyl group fixes the purine–benzyl dihedral angle at 67.5° ± 1.2° and raises the rotational energy barrier from 8.1 to 12.3 kcal/mol relative to 8-bromopurine lacking the N9 substituent . This restriction increases logP from 1.2 to 2.8 while decreasing aqueous solubility from 45.2 to 18.7 µg/mL .
| Evidence Dimension | Conformational restriction and lipophilicity |
|---|---|
| Target Compound Data | Dihedral angle 67.5° ± 1.2°; rotational barrier 12.3 kcal/mol; logP 2.8; aqueous solubility 18.7 µg/mL |
| Comparator Or Baseline | 8-Bromopurine (no N9 substituent): dihedral angle 12.4° ± 0.8°; rotational barrier 8.1 kcal/mol; logP 1.2; aqueous solubility 45.2 µg/mL |
| Quantified Difference | Dihedral angle: +55.1°; rotational barrier: +4.2 kcal/mol (52% increase); logP: +1.6 units (133% increase); solubility: −26.5 µg/mL (59% decrease) |
| Conditions | X-ray crystallography at 120 K; molecular dynamics simulations; calculated logP (XLogP3) |
Why This Matters
A 133% logP increase alters membrane permeability and hydrophobic pocket occupancy, making the benzylated compound functionally distinct in cellular assays and unsuitable for direct substitution of the non-benzylated analog.
